molecular formula C18H17Cl2NO2 B142328 3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one CAS No. 147779-29-1

3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one

Cat. No. B142328
CAS RN: 147779-29-1
M. Wt: 350.2 g/mol
InChI Key: JHGVTMBPWZWDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one, also known as DEEPQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism of Action

The exact mechanism of action of 3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one is not fully understood. However, studies have suggested that it exerts its pharmacological effects through various pathways, including the inhibition of NF-κB signaling, modulation of ROS production, and activation of caspase-dependent apoptosis.
Biochemical and Physiological Effects:
3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. In addition, 3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi.

Advantages and Limitations for Lab Experiments

3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It is also stable under various conditions, allowing for long-term storage and experimentation. However, 3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one has some limitations in lab experiments. It is relatively insoluble in water, which may limit its use in certain assays. In addition, its mechanism of action is not fully understood, which may make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one. One potential area of study is its use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of study is its use as an anti-cancer agent in the treatment of various types of cancer. Further research is also needed to elucidate the exact mechanism of action of 3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one and to identify potential drug targets. Finally, research is needed to optimize the synthesis method of 3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one to improve its yield and purity.

Synthesis Methods

3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one can be synthesized through a multi-step process involving the reaction of 2-ethoxy-3-methylquinoline with phenylacetonitrile, followed by chlorination and oxidation. The final product is obtained in high yield and purity, making it suitable for further research and development.

Scientific Research Applications

3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one exhibits potent anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and enzymes. It has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, 3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one has antimicrobial activity against a wide range of bacterial and fungal strains.

properties

CAS RN

147779-29-1

Product Name

3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one

Molecular Formula

C18H17Cl2NO2

Molecular Weight

350.2 g/mol

IUPAC Name

3,3-dichloro-2-ethoxy-6-methyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C18H17Cl2NO2/c1-3-23-18(13-7-5-4-6-8-13)17(19,20)16(22)14-11-12(2)9-10-15(14)21-18/h4-11,21H,3H2,1-2H3

InChI Key

JHGVTMBPWZWDOH-UHFFFAOYSA-N

SMILES

CCOC1(C(C(=O)C2=C(N1)C=CC(=C2)C)(Cl)Cl)C3=CC=CC=C3

Canonical SMILES

CCOC1(C(C(=O)C2=C(N1)C=CC(=C2)C)(Cl)Cl)C3=CC=CC=C3

synonyms

4(1H)-Quinolinone, 3,3-dichloro-2-ethoxy-2,3-dihydro-6-methyl-2-phenyl-

Origin of Product

United States

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